molecular formula C9H9ClFNO2 B15316427 6-Fluoroindoline-2-carboxylic acid hydrochloride

6-Fluoroindoline-2-carboxylic acid hydrochloride

Cat. No.: B15316427
M. Wt: 217.62 g/mol
InChI Key: XHDBAZSWVVPCDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroindoline-2-carboxylic acid hydrochloride typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is efficient and yields the desired fluorinated indole derivatives without significant side products . The reaction conditions often include the use of copper catalysts, such as CuPy2Cl2, in ethanol as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroindoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

6-Fluoroindoline-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoroindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. This can result in various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindoline-2,3-dione: A precursor in the synthesis of 6-Fluoroindoline-2-carboxylic acid hydrochloride.

    Indole-2-carboxylic acid: A non-fluorinated analog with different chemical and biological properties.

    6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Another fluorinated indole derivative with antiviral activity.

Uniqueness

This compound is unique due to the specific position of the fluorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8FNO2.ClH/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6;/h1-2,4,8,11H,3H2,(H,12,13);1H

InChI Key

XHDBAZSWVVPCDK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC(=C2)F)C(=O)O.Cl

Origin of Product

United States

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